
2-溴-6-甲基吡啶-4-胺
描述
2-Bromo-6-methylpyridin-4-amine is a chemical compound with the CAS Number: 79055-59-7 . It has a molecular weight of 187.04 . It is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-methylpyridin-4-amine is 1S/C6H7BrN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9) . This indicates the presence of a bromine atom, a methyl group, and an amine group attached to a pyridine ring .Chemical Reactions Analysis
While specific reactions involving 2-Bromo-6-methylpyridin-4-amine are not available, it’s worth noting that similar compounds have been involved in Suzuki cross-coupling reactions . These reactions typically involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .Physical And Chemical Properties Analysis
2-Bromo-6-methylpyridin-4-amine is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available.科学研究应用
合成和转化
环转化和胺化:杂环卤代化合物(如 2-溴-6-甲基吡啶)与亲核试剂的反应可导致环转化和胺化。该过程包括异位重排和转化为 4-氨基-2-甲基嘧啶等化合物 (Hertog, Plas, Pieterse, & Streef, 2010)。
铃木交叉偶联反应:类似化合物(如 5-溴-2-甲基吡啶-3-胺)的铃木交叉偶联反应可产生新的吡啶衍生物。这些衍生物在液晶技术和生物医学研究等领域具有应用,表现出抗血栓和生物膜抑制等活性 (Ahmad 等,2017)。
化学和医药中间体
医药和化学中间体:从 2-氨基-6-甲基吡啶衍生的化合物(如 2-氨基-6-溴吡啶)是医药和化学制造中的重要中间体。它们的合成涉及重氮化、溴化和霍夫曼降解等过程 (Liang, 2010)。
晶体结构和氢键:对从 6-甲基吡啶-2-胺合成的化合物(如 5-甲基咪唑并[1,2-a]吡啶-2-羧酸乙酯)的研究提供了对其分子结构、氢键模式以及在材料科学和晶体学中的潜在应用的见解 (Yao, Wang, Guo, An, & Guan, 2010)。
理论和计算研究
- 密度泛函理论 (DFT) 计算:对吡啶衍生物进行的理论研究(如 DFT 计算)提供了对其分子性质和潜在反应途径的见解。这些信息对于开发新材料和药物至关重要 (Ahmad 等,2019)。
安全和危害
作用机制
Target of Action
Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity .
Biochemical Pathways
Pyridine derivatives are known to influence several biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (18704) suggests it may have suitable bioavailability .
Result of Action
Related compounds have been shown to exhibit various biological activities, such as anti-thrombolytic and biofilm inhibition effects .
生化分析
Biochemical Properties
2-Bromo-6-methylpyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) in vitro . This inhibition can affect the production of nitric oxide, a critical signaling molecule in many physiological processes. Additionally, 2-Bromo-6-methylpyridin-4-amine can form complexes with metal ions, which may further modulate its biochemical interactions.
Cellular Effects
The effects of 2-Bromo-6-methylpyridin-4-amine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting iNOS, 2-Bromo-6-methylpyridin-4-amine can reduce the levels of nitric oxide, thereby affecting signaling pathways that rely on this molecule . This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, its effects on cellular metabolism could be mediated through its interactions with enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 2-Bromo-6-methylpyridin-4-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, its inhibition of iNOS involves binding to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide . Additionally, 2-Bromo-6-methylpyridin-4-amine may influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-methylpyridin-4-amine can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 2-Bromo-6-methylpyridin-4-amine in in vitro or in vivo studies can lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 2-Bromo-6-methylpyridin-4-amine vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as the inhibition of iNOS activity . At higher doses, it could potentially cause toxic or adverse effects. For instance, excessive inhibition of nitric oxide production can disrupt normal physiological processes, leading to adverse outcomes. Therefore, determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
2-Bromo-6-methylpyridin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo biotransformation by liver enzymes, leading to the formation of metabolites that are more easily excreted . These metabolic processes can influence the compound’s bioavailability and overall efficacy.
Transport and Distribution
The transport and distribution of 2-Bromo-6-methylpyridin-4-amine within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects. The distribution of 2-Bromo-6-methylpyridin-4-amine within tissues can also impact its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 2-Bromo-6-methylpyridin-4-amine is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus, where it interacts with DNA or transcription factors, influencing gene expression. Alternatively, it may be found in the cytoplasm, where it interacts with enzymes or other proteins involved in cellular metabolism.
属性
IUPAC Name |
2-bromo-6-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNGDJAGDPAQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505455 | |
| Record name | 2-Bromo-6-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-59-7 | |
| Record name | 2-Bromo-6-methyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-bromo-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
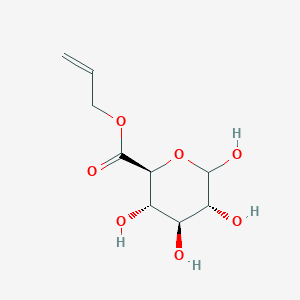

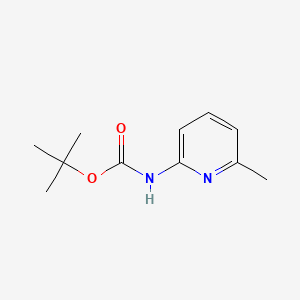



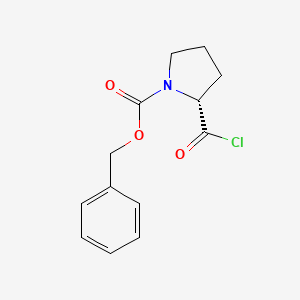
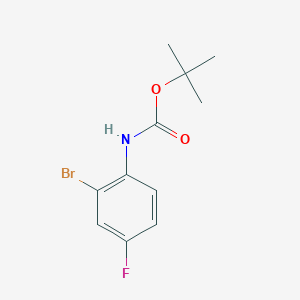

![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)
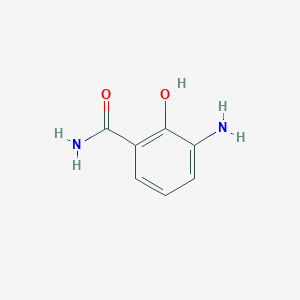

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)

